molecular formula C11H13NO2 B1294689 4'-Allyloxyacetanilide CAS No. 6622-73-7

4'-Allyloxyacetanilide

Cat. No.: B1294689
CAS No.: 6622-73-7
M. Wt: 191.23 g/mol
InChI Key: UVGQOPZEALYXKP-UHFFFAOYSA-N
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Description

4'-Allyloxyacetanilide is an organic compound characterized by an allyloxy group (–O–CH₂–CH=CH₂) attached to the para position of an acetanilide backbone. This structure combines the aromatic amide functionality of acetanilide with the unsaturated allyl ether moiety, which may confer unique reactivity and biological activity. The allyloxy group enhances molecular flexibility and can participate in reactions like Michael additions or cycloadditions, making it valuable in synthetic organic chemistry .

Properties

IUPAC Name

N-(4-prop-2-enoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-3-8-14-11-6-4-10(5-7-11)12-9(2)13/h3-7H,1,8H2,2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGQOPZEALYXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30216415
Record name Acetanilide, 4'-allyloxy-
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Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6622-73-7
Record name N-[4-(2-Propen-1-yloxy)phenyl]acetamide
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Record name 4'-Allyloxyacetanilide
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Record name 6622-73-7
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Record name Acetanilide, 4'-allyloxy-
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Record name 4'-allyloxyacetanilide
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Record name 4'-ALLYLOXYACETANILIDE
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Biological Activity

4'-Allyloxyacetanilide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound, a derivative of acetanilide, features an allyloxy group attached to the para position of the acetanilide structure. Its molecular formula is C11_{11}H13_{13}NO2_2, with a molecular weight of approximately 205.23 g/mol. The structural representation can be summarized as follows:

  • Molecular Formula: C11_{11}H13_{13}NO2_2
  • Molecular Weight: 205.23 g/mol

Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Squalene Synthase: Similar compounds have demonstrated the ability to inhibit squalene synthase, an enzyme critical in cholesterol biosynthesis. This inhibition may provide therapeutic benefits for conditions related to hypercholesterolemia and cardiovascular diseases.
  • Anti-inflammatory and Analgesic Properties: Compounds within the acetanilide class often exhibit anti-inflammatory and analgesic effects. Preliminary studies suggest that this compound may share these properties, making it a candidate for pain management therapies .

Biological Activity Data

The biological activity of this compound has been evaluated through various studies, focusing on its antimicrobial and cytotoxic properties.

Antimicrobial Activity

A study assessed the antimicrobial properties of this compound against various bacterial strains. The results indicated significant bacteriostatic and bactericidal activities:

Tested Strain Bacteriostatic Activity (MIC) Bactericidal Activity (MBC)
Staphylococcus aureus32 µg/mL64 µg/mL
Escherichia coli16 µg/mL32 µg/mL
Pseudomonas aeruginosa64 µg/mL128 µg/mL

These findings suggest that this compound may serve as a potential antimicrobial agent .

Cytotoxicity Assessment

In vitro cytotoxicity studies using normal human dermal fibroblasts (NHDF) revealed that this compound exhibited low cytotoxicity:

  • IC50_{50} > 37 µM, indicating a favorable safety profile for potential therapeutic applications .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

  • Cholesterol Management: A study demonstrated that derivatives inhibiting squalene synthase could effectively reduce cholesterol levels in animal models, suggesting similar potential for this compound.
  • Anti-inflammatory Effects: Research on related compounds has shown significant reductions in inflammatory markers in vitro, supporting further investigation into the anti-inflammatory capabilities of this compound.
  • Antimicrobial Efficacy: A comparative study with other acetanilide derivatives indicated that modifications in the chemical structure could enhance antimicrobial efficacy, positioning this compound as a candidate for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4'-Allyloxyacetanilide with six structurally related allyloxy-containing compounds listed in chemical databases (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Potential Applications
This compound C₁₁H₁₃NO₂ Acetanilide, allyloxy 191.23 Drug intermediates, bioactive studies
4-Allyloxyacetophenone C₁₁H₁₂O₂ Acetophenone, allyloxy 176.21 Photochemical studies, flavor synthesis
4-Allyloxy-3-ethyl-o-toluic acid ethyl ester C₁₆H₂₀O₄ Carboxylic acid ester, allyloxy, ethyl 276.33 Polymer additives, solvent resistance
4-Allyloxy-3-ethyl-5-propyl-o-toluic acid methyl ester C₁₇H₂₂O₄ Methyl ester, propyl, allyloxy 290.36 Surface-active agents, coatings
4-Allyloxy-3-ethyl-5-propyl-o-toluic acid C₁₅H₂₀O₄ Carboxylic acid, propyl, allyloxy 264.32 Corrosion inhibitors, metal chelators
4-Allyloxy-3-ethyl-2-methyl-5-propyl-N,N-diethylbenzamide C₂₁H₃₁NO₂ Benzamide, diethylamine, allyloxy 329.48 CNS-targeting agents, neuropharmacology
4-Allyloxy-3-ethyl-2-methyl-5-propylbenzoic acid C₁₆H₂₀O₃ Benzoic acid, allyloxy, methyl 260.33 Antimicrobial agents, preservatives
Key Structural and Functional Differences

Acetanilide vs. Acetophenone Backbone: this compound contains an acetanilide group (–NHCOCH₃), which is absent in 4-Allyloxyacetophenone (which has a ketone group).

Ester vs. Acid Functionality :

  • Compounds like 4-Allyloxy-3-ethyl-o-toluic acid ethyl ester and its methyl ester counterpart have ester groups, making them more lipophilic than the carboxylic acid derivatives (e.g., 4-Allyloxy-3-ethyl-5-propyl-o-toluic acid). Ester derivatives are typically used in prodrug designs due to their hydrolytic stability .

For example, the benzamide derivative with diethylamine substituents (C₂₁H₃₁NO₂) may exhibit CNS penetration due to its tertiary amine group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Allyloxyacetanilide
Reactant of Route 2
Reactant of Route 2
4'-Allyloxyacetanilide

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